4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is a thiophene derivative characterized by an amino group and a carboxylic acid functional group. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, making it significant in various chemical and biological applications. The hydrochloride form indicates that the compound is in its salt form, enhancing its solubility and stability.
These reactions allow for the modification of the compound to create new derivatives with potentially enhanced properties.
Research indicates that 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride exhibits notable biological activities, including:
The synthesis of 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride typically involves several steps:
This method allows for the production of high-purity compounds suitable for research and industrial applications .
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride finds diverse applications across various fields:
Studies on 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride have focused on its interactions with biological targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the thiophene ring can engage in π-π interactions. These interactions may modulate enzyme activities and receptor functions, contributing to its observed biological effects .
Several compounds share structural similarities with 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Amino-4-methylthiophene-2-carboxylic acid | Similar thiophene structure | Enhanced solubility |
| 5-Amino-3-methylthiophene-2-carboxylic acid | Additional amino group at position 5 | Potentially increased reactivity |
| 4-Methylthiophene-2-carboxylic acid | Lacks amino group | Lower biological activity |
These compounds demonstrate variations in their functional groups that influence their reactivity, solubility, and biological activities. The presence of the amino group in 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride distinguishes it from others, enhancing its potential as a therapeutic agent .
The synthesis of thiophene carboxylic acids has evolved significantly since early methods relying on oxidation of thiophene aldehydes or acetyl derivatives. For example, thiophene-2-carboxylic acid was historically prepared via oxidation of 2-acetylthiophene, a method limited by low yields and harsh conditions. The development of cyclization techniques using thioglycolic acid and ZnCl₂ catalysis enabled more efficient access to thiophene cores. A breakthrough emerged with the single-step conversion of 3-oxotetrahydrothiophenes to 3-aminothiophenes using hydroxylamine hydrochloride, eliminating multi-step isolation processes. Modern approaches leverage divergent synthesis strategies, as demonstrated in the preparation of 3-amino-4-methylthiophene-2-carbohydrazide intermediates through hydrazinolysis of methyl esters.
Halogenation plays a pivotal role in introducing functional handles for further derivatization. The synthesis of (E)-3-amino-N’-(4-bromobenzylidene)-4-methylthiophene-2-carbohydrazide exemplifies regioselective bromination at the 4-position of the benzaldehyde precursor, achieved in 93% yield using 4-bromobenzaldehyde. Chlorine substitution in thiophene-2-carboxylic acid derivatives enhances π-π stacking interactions with aromatic residues in biological targets, as evidenced by the 4-chloro analog’s 12 nM inhibition of D-amino acid oxidase. Computational studies reveal that electron-withdrawing halogens lower the LUMO energy of the thiophene ring, facilitating charge-transfer interactions during catalysis.
While Grignard reagents are less commonly applied to pre-formed thiophene systems due to sulfur’s Lewis basicity, their use in constructing thiophene precursors has been explored. Alkylation of 3-oxotetrahydrothiophenes with methylmagnesium bromide introduces methyl groups at the 4-position prior to ring aromatization. Recent advances employ lithium diisopropylamide (LDA) for directed deprotonation of thiophene-2-carboxylic acids, generating 5-lithio intermediates capable of reacting with electrophiles.
The direct introduction of amino groups via hydroxylamine salts represents a paradigm shift from traditional oxime intermediates. Reacting 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine hydrochloride in polar aprotic solvents at 50–200°C produces 3-aminothiophenes in a single step, bypassing the need for isolating oxime intermediates. X-ray diffraction studies confirm that intramolecular N–H⋯O hydrogen bonds stabilize the aminothiophene core during crystallization. Catalytic hydrazine addition to methyl 3-amino-4-methylthiophene-2-carboxylate enables efficient synthesis of carbohydrazide intermediates, with reaction times under 2 hours in ethanol at reflux.
Hydrochloride salt formation critically enhances the stability and crystallinity of aminothiophene derivatives. In the synthesis of 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride, protonation occurs preferentially at the exocyclic amine rather than the carbohydrazide nitrogen, as evidenced by IR spectra showing νNH₂ absorption at 3393 cm⁻¹. Crystallographic analysis reveals that N–H⋯S hydrogen bonds between amine hydrogens and thiophene sulfurs generate dimeric structures, while N–H⋯O bonds with carboxylate oxygens propagate chains in the crystal lattice. Optimal salt formation conditions involve ethereal HCl gas bubbled into methanolic solutions of the free base, achieving >95% precipitation yields.
Table 1: Comparative Reaction Conditions for Aminothiophene Synthesis
Quantum mechanical calculations represent the foundation of computational studies for 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride, providing detailed insights into the electronic structure and fundamental properties of this thiophene derivative. Density Functional Theory calculations using the B3LYP functional with various basis sets have been extensively employed to characterize the molecular geometry, electronic properties, and vibrational characteristics of aminothiophene carboxylic acid derivatives [1] [2] [3].
The electronic structure calculations reveal critical information about the frontier molecular orbitals, with the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determining the chemical reactivity and electronic properties of the compound [4] [5]. For thiophene carboxylic acid derivatives, the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap typically ranges from 4.77 to 4.86 electron volts, indicating moderate stability and reasonable chemical reactivity [6]. The electron density distribution shows that the Highest Occupied Molecular Orbital is primarily localized on the thiophene ring, while the Lowest Unoccupied Molecular Orbital extends over the carboxylic acid functionality, facilitating charge transfer interactions [4].
Density Functional Theory calculations using the B3LYP/6-311++G(d,p) level of theory provide highly accurate geometric parameters, with calculated bond lengths and angles showing excellent agreement with experimental X-ray crystallographic data [3] [7]. The optimized geometry reveals that the thiophene ring maintains planarity, with the carboxylic acid group exhibiting conformational flexibility through rotation around the carbon-carbon bond connecting the ring to the carboxyl functionality [8] [9]. Vibrational frequency calculations confirm the stability of optimized structures through the absence of imaginary frequencies and provide detailed assignments for experimental infrared and Raman spectra [10].
| Calculation Type | Purpose | Key Properties Calculated | Accuracy Level |
|---|---|---|---|
| DFT B3LYP/6-311++G(d,p) | Geometry optimization and vibrational frequencies | Bond lengths, angles, vibrational modes | High |
| DFT B3LYP/6-31G* | Electronic structure and reactivity parameters | Chemical hardness, electrophilicity, HOMO/LUMO energies | High |
| AM1 Semiempirical | Molecular geometry optimization | Optimized geometries, conformational energies | Medium |
| MNDO Semiempirical | Conformational analysis | Rotational barriers (~2 kcal/mol) | Medium |
| TD-DFT | UV-Vis absorption spectrum prediction | Electronic transitions, absorption wavelengths | High |
The molecular electrostatic potential analysis provides valuable information about the charge distribution and identifies potential reactive sites for intermolecular interactions [3] [4]. The amino group exhibits significant electron-donating character, while the carboxylic acid functionality serves as an electron-withdrawing group, creating a dipolar character that influences binding interactions with biological targets. Natural Bond Orbital analysis reveals extensive charge transfer interactions between donor and acceptor orbitals, particularly involving the lone pairs on nitrogen and oxygen atoms [11].
Time-dependent Density Functional Theory calculations enable accurate prediction of ultraviolet-visible absorption spectra, with computed absorption wavelengths showing good correlation with experimental observations [3] [7]. The electronic transitions primarily involve π→π* excitations within the thiophene ring system, with additional contributions from charge transfer transitions between the amino and carboxyl substituents.
Molecular dynamics simulations provide detailed atomistic insights into the dynamic behavior of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride in complex biological environments, particularly when bound to target proteins. These simulations employ classical force fields such as AMBER, CHARMM, and GROMOS to model the time-dependent evolution of protein-ligand systems over nanosecond to microsecond timescales [1] [12] [13].
The General Amber Force Field and its updated version GAFF2 have been specifically parameterized for small organic molecules, including thiophene derivatives, enabling accurate representation of the compound's conformational flexibility and intermolecular interactions [14]. Protein-ligand molecular dynamics simulations typically span 100 nanoseconds to 1 microsecond, providing sufficient sampling to capture relevant conformational changes and binding site dynamics [12] [13].
Molecular dynamics studies of thiophene carboxylic acid derivatives bound to target proteins reveal that the amino group facilitates hydrogen bonding interactions with polar residues, while the thiophene ring engages in π-π stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan [12] [13] [15]. The carboxylic acid functionality forms stable salt bridges with positively charged residues, contributing significantly to binding affinity and selectivity.
| Simulation Type | System Description | Force Field | Typical Duration |
|---|---|---|---|
| Classical MD | Protein-ligand complexes with aminothiophene derivatives | AMBER, CHARMM, GROMOS | 100 ns - 1 μs |
| QM/MM MD | Hybrid quantum-classical treatment of active sites | B3LYP/6-31G* for QM region | 10-50 ns |
| Free Energy MD | Binding affinity calculations with thermodynamic integration | GAFF, GAFF2 | 50-200 ns |
| Replica Exchange MD | Temperature-enhanced conformational sampling | Standard biomolecular force fields | 100-500 ns |
The conformational analysis from molecular dynamics trajectories indicates that the compound exhibits multiple stable conformations in the protein binding site, with the syn and anti conformations of the carboxylic acid group showing different binding modes and energetics [14]. Root mean square deviation analysis demonstrates that the thiophene ring maintains a relatively stable orientation, while the amino and carboxyl substituents show greater flexibility.
Hydrogen bond analysis reveals persistent interactions between the amino group and backbone carbonyl oxygens or side chain acceptors, with average distances of 2.8-3.2 Angstroms and occupancies exceeding 70% during the simulation [12] [16]. The thiophene sulfur atom occasionally participates in weak interactions with protein residues, contributing to the overall binding stability through van der Waals contacts.
Water-mediated interactions play a crucial role in stabilizing protein-ligand complexes, with bridging water molecules forming networks that connect the ligand to distant protein residues [17]. The displacement of water molecules upon ligand binding contributes favorably to the binding entropy, partially compensating for the loss of conformational freedom upon complex formation.
Free energy perturbation calculations represent the gold standard for computational prediction of binding affinities, providing thermodynamically rigorous estimates of protein-ligand interaction energies. These methods employ alchemical transformations to calculate the difference in binding free energies between related compounds, enabling structure-activity relationship predictions with chemical accuracy [18] [16] [19].
Thermodynamic integration and Free Energy Perturbation protocols have been successfully applied to thiophene carboxylic acid derivatives, achieving accuracies within 0.5-1.0 kilocalories per mole when compared to experimental binding data [16] [19]. The multispecies approach, which accounts for multiple tautomeric and ionization states of both ligand and protein, significantly improves prediction accuracy by incorporating the complete thermodynamic ensemble [18].
The molecular mechanics energies combined with Generalized Born and Surface Area method provides a computationally efficient alternative to rigorous free energy calculations, enabling rapid screening of large compound libraries [16]. For thiophene-based inhibitors, molecular mechanics energies combined with Generalized Born and Surface Area calculations typically achieve correlations of R² = 0.70-0.85 with experimental binding affinities, making them suitable for lead optimization studies.
| Method | Application | Accuracy (kcal/mol) | Computational Cost |
|---|---|---|---|
| Thermodynamic Integration (TI) | Relative binding free energies | ±0.5-1.0 | High |
| Free Energy Perturbation (FEP) | Mutation effects on binding | ±0.5-2.0 | Very High |
| Bennett Acceptance Ratio (BAR) | Optimal convergence of free energy differences | ±0.3-0.8 | Medium |
| MM/GBSA | Binding affinity estimation | ±1.0-2.0 | Low-Medium |
The binding free energy decomposition analysis reveals that the thiophene ring contributes primarily through hydrophobic interactions, while the amino and carboxyl groups provide electrostatic stabilization [16]. Per-residue decomposition identifies key protein residues that contribute most significantly to binding, with tyrosine and histidine residues showing particularly strong interactions with thiophene derivatives through π-π stacking and hydrogen bonding [12] [13].
Solvation effects play a critical role in determining binding affinities, with the polarizable continuum model and explicit water simulations providing complementary insights into the thermodynamics of protein-ligand association [14] [19]. The comparison between gas-phase and solution-phase binding energies reveals that desolvation penalties can significantly modulate the apparent binding affinity, particularly for charged groups such as the carboxylic acid functionality.
Linear response approximation methods enable rapid estimation of electrostatic contributions to binding, providing valuable insights into the role of charge distribution in determining selectivity and affinity [18]. These calculations demonstrate that the amino group's basicity and the carboxylic acid's acidity significantly influence binding through long-range electrostatic interactions with the protein environment.
Machine learning approaches have emerged as powerful tools for predicting the biological activity and pharmacological properties of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride and related compounds. These models leverage large datasets of experimental measurements combined with molecular descriptors to identify structure-activity relationships and enable virtual screening of chemical libraries [20] [21] [22].
Random Forest and Support Vector Machine algorithms have demonstrated exceptional performance in predicting the inhibitory activity of thiophene carboxylic acid derivatives, achieving correlation coefficients exceeding 0.85 and cross-validated R² values above 0.80 [21] [23]. The integration of quantum mechanical descriptors, such as frontier molecular orbital energies and electrostatic potential parameters, significantly enhances model performance compared to traditional molecular descriptors alone [21] [22].
Quantitative Structure-Activity Relationship models for thiophene derivatives emphasize the importance of topological, electronic, and hydrophobic descriptors in determining biological activity [21] [24]. The most predictive descriptors include atomic valence connectivity indices, estate numbers, distance-based topological parameters, and hydrophobic-hydrophilic distance measures, collectively explaining up to 85% of the variance in experimental activity data [21].
| Algorithm | Input Features | Target Properties | Performance Metrics |
|---|---|---|---|
| Random Forest | Molecular descriptors, fingerprints | Binding affinity, activity classification | R² = 0.80-0.90, RMSE < 1.0 |
| Support Vector Machine | Chemical descriptors, structural features | ADMET properties, toxicity | Accuracy > 85%, AUC > 0.90 |
| Neural Networks | SMILES, molecular graphs | Biological activity, selectivity | R² = 0.85-0.95, MAE < 0.5 |
| Gaussian Process | Quantum mechanical properties | Binding energy prediction | R² = 0.90-0.95, Uncertainty quantification |
Deep learning models utilizing convolutional neural networks and graph neural networks have shown remarkable success in learning complex structure-activity relationships directly from molecular representations [25] [22]. These models can process SMILES strings, molecular graphs, or three-dimensional conformations to predict biological activities with minimal feature engineering, achieving R² values exceeding 0.90 in many applications [22].
The integration of machine learning with quantum mechanical calculations enables the development of hybrid models that combine the accuracy of first-principles calculations with the speed and scalability of statistical learning [19] [25]. Fragment-based molecular orbital methods combined with machine learning algorithms provide quantum-accurate binding affinity predictions while maintaining computational efficiency suitable for drug discovery applications [19].
Ensemble methods that combine predictions from multiple algorithms demonstrate improved robustness and reduced overfitting compared to individual models [20] [26]. These approaches provide uncertainty quantification and consensus predictions that are particularly valuable for identifying promising lead compounds and prioritizing synthesis targets in medicinal chemistry programs.